molecular formula C18H17NO4S3 B2857089 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide CAS No. 896333-08-7

4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide

Cat. No.: B2857089
CAS No.: 896333-08-7
M. Wt: 407.52
InChI Key: ZQOPVRSIVKLCAU-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a benzamide derivative characterized by a methoxy-substituted aromatic ring linked to an ethylamine chain modified with two thiophene-based groups: a thiophen-2-yl substituent and a thiophene-2-sulfonyl moiety. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for targeting proteins or receptors with high specificity.

Properties

IUPAC Name

4-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-23-14-8-6-13(7-9-14)18(20)19-12-16(15-4-2-10-24-15)26(21,22)17-5-3-11-25-17/h2-11,16H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOPVRSIVKLCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural and functional distinctions between the target compound and related benzamide derivatives:

Structural Analogues with Thiophene Moieties

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide Derivatives ():
    These compounds feature a thiophene-acetamide core but lack the sulfonyl and methoxy-benzamide groups. They exhibit antimycobacterial activity, suggesting that thiophene rings enhance interactions with microbial targets. In contrast, the sulfonyl group in the target compound may improve solubility or binding to eukaryotic receptors (e.g., GABA-A receptors) .

  • Thiophenylmethylthio-Benzamide Derivatives (): Compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide incorporate thiophene-methylthio groups. These derivatives are designed for cancer and viral infection treatments, indicating that thiophene modifications can modulate enzyme inhibition (e.g., kinase or protease targets). The target compound’s dual thiophene-sulfonyl motif may offer enhanced allosteric modulation compared to simpler thiophene derivatives .

Antiarrhythmic Benzamides

  • Encainide (): Encainide (4-methoxy-N-[2-(1-methylpiperidin-2-yl)ethyl]phenylbenzamide) shares the 4-methoxybenzamide core but replaces the thiophene-sulfonyl groups with a piperidine-ethyl chain. This structural difference shifts its application to sodium channel blockade in cardiac arrhythmia treatment.

Antioxidant Benzamides

  • 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (): This polyphenolic benzamide demonstrates potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging). The target compound’s methoxy group may reduce antioxidant efficacy compared to hydroxyl groups, but its thiophene-sulfonyl substituents could confer metal-chelating or radical-stabilizing properties .

PET Ligands for Neurological Targets

  • [11C]4-Methoxy-N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide ():
    This δ-subunit-selective GABA-A receptor PET ligand shares the 4-methoxybenzamide and thiophene motifs but incorporates an imidazopyridine ring instead of a sulfonyl group. The target compound’s sulfonyl group may enhance binding to extracellular receptor domains, whereas imidazopyridine improves brain penetrance .

Research Implications

  • Pharmacokinetics : The thiophene-sulfonyl group may improve metabolic stability compared to Encainide’s piperidine, which is prone to oxidation .
  • Target Selectivity : Dual thiophene motifs could enable dual-targeting mechanisms (e.g., GABA-A receptors and sulfotransferases), unlike single-thiophene analogs .
  • Therapeutic Potential: Structural parallels with antioxidant and antimycobacterial benzamides suggest unexplored applications in oxidative stress or infectious diseases .

Biological Activity

4-Methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a benzamide structure, with a thiophene moiety contributing to its unique properties. The presence of sulfur in thiophene rings enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide exhibit notable antimicrobial properties. For instance, derivatives of thiophene have been shown to possess both antibacterial and antifungal activities. In a study evaluating various thiophene derivatives, zones of inhibition were measured against common pathogens:

CompoundZone of Inhibition (mm)Pathogen
5a7Aspergillus niger
5b10Aspergillus flavus
5c17Candida albicans
Ketoconazole22Control

These results indicate that thiophene derivatives can effectively inhibit microbial growth, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been investigated through its interaction with cellular mechanisms. Similar compounds targeting tubulin polymerization have shown cytotoxic effects in cancer cells. A study reported that methoxybenzoyl-thiazole derivatives exhibited significant potency against various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest . This mechanism underlines the potential of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide as an anticancer agent.

Anti-inflammatory Properties

The anti-inflammatory activity of thiophene derivatives has also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

The biological activity of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiophene ring may interact with enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity related to inflammation or cancer signaling pathways.

Case Studies and Research Findings

Several studies have explored the efficacy of thiophene derivatives similar to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiophene derivatives, finding significant inhibition against fungal strains compared to standard antifungal agents like ketoconazole .
  • Cytotoxicity in Cancer Models : Research demonstrated that methoxy-substituted thiazole compounds exhibited cytotoxic effects on cancer cells through disruption of microtubule assembly, indicating a potential therapeutic application in oncology .
  • Inflammation Models : Investigations into the anti-inflammatory effects revealed that thiophene compounds could reduce levels of inflammatory markers in vitro, supporting their use in treating inflammatory conditions.

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